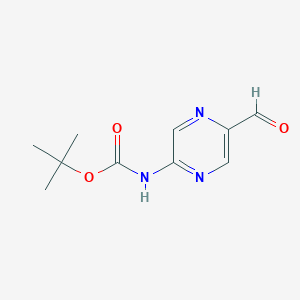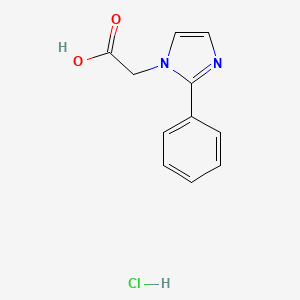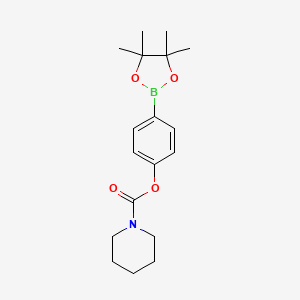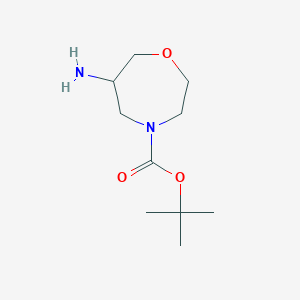![molecular formula C11H14N2O5S B1438532 (1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide CAS No. 931960-70-2](/img/structure/B1438532.png)
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide
Vue d'ensemble
Description
(1Z)-N'-[(Ethoxycarbonyl)oxy]-2-(phenylsulfonyl)ethanimidamide, more commonly referred to as EPEA, is an important organic compound used in the synthesis of various drugs, particularly those used in the treatment of cancer, inflammation, and other diseases. It is an important intermediate in the synthesis of many biologically active compounds, and its applications are increasingly being explored in the scientific community.
Applications De Recherche Scientifique
Chemical Synthesis and Reactions
Preparation of α-methylene-γ-butyrolactones : A study by Fujiwara, Morita, and Takeda (1989) describes the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagent or aryllithium, leading to the synthesis of α-methylene-γ-butyrolactone (Fujiwara, Morita, & Takeda, 1989).
Reactions of Silyl Enol Ethers of N-Substituted 2-Acetylpyrroles : Ohno, Shimizu, and Eguchi (1990) explored the [4+2] cycloaddition reaction of silyl enol ethers, highlighting the diverse rearomatization process depending on the N-substituent (Ohno, Shimizu, & Eguchi, 1990).
Allylation of Exocyclic N-Acyliminium Ions : Marcantoni, Mecozzi, and Petrini (2002) demonstrated the successful preparation of N-[1-(Phenylsulfonyl)alkyl]oxazolidin-2-ones and their conversion into N-acyliminium ions, which react with allyltrimethylsilane (Marcantoni, Mecozzi, & Petrini, 2002).
Synthesis and Structural Analysis
Synthesis and X-Ray Structure of Bis(2-(phenylsulfonyl)-1-(4-tolyl)ethylidene)hydrazine : Abdel‐Aziz, Ghabbour, Al-rashood, and Fun (2014) synthesized a compound involving 2-(phenylsulfonyl)-1-(4-tolyl)ethan-1-one and hydrazine hydrate, providing insights into its structure through X-ray single crystal analysis (Abdel‐Aziz, Ghabbour, Al-rashood, & Fun, 2014).
Synthesis and Antimicrobial Evaluation of Pyrazolopyrimidines : Alsaedi, Farghaly, and Shaaban (2019) reported on the synthesis of a novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety and their antimicrobial activities, showing promising results against various bacteria and fungi (Alsaedi, Farghaly, & Shaaban, 2019).
Alkylation and Annulation of 3-(phenylsulfonyl)-2-alkyl-2,3-dihydroisoindol-1-ones : Luzzio and Piatt (1998) discussed the phenylthiation and oxidation of N-substituted phthalimides to produce 3-(phenylsulfonyl)-2,3-dihydroisoindol-1-ones, revealing key insights into substitution and intramolecular Michael addition reactions (Luzzio & Piatt, 1998).
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] ethyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O5S/c1-2-17-11(14)18-13-10(12)8-19(15,16)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZWOLVOXTBIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)ON=C(CS(=O)(=O)C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)O/N=C(/CS(=O)(=O)C1=CC=CC=C1)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidin-4-amine hydrochloride](/img/structure/B1438459.png)



![1-[(2-Chloro-4-methylsulfonyl)phenyl]-homopiperazine hydrochloride](/img/structure/B1438466.png)

